eCF309
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
eCF309 es un inhibidor potente, selectivo y permeable a las células del objetivo mecánico o diana mamífera de la rapamicina (mTOR). mTOR es una proteína quinasa serina/treonina que actúa como la subunidad catalítica de dos complejos proteicos esenciales llamados mTORC1 y mTORC2 . Estos complejos juegan un papel central en varias cascadas de transducción de señales, actuando como sensores que integran múltiples señales extracelulares e intracelulares para coordinar el metabolismo celular, la proliferación, la supervivencia y la migración . Se encuentra una mayor señalización de mTOR en muchos tipos de cánceres, trastornos metabólicos y enfermedades neurodegenerativas .
Aplicaciones Científicas De Investigación
eCF309 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, this compound se utiliza como una sonda química de alta calidad para estudiar la fosforilación de sustratos proteicos con alta selectividad . En biología, this compound se utiliza para dilucidar el papel etiológico de mTOR y sus vías de señalización en modelos celulares y in vivo relevantes para la enfermedad . En medicina, this compound se utiliza para generar evidencia farmacológica sólida para validar o refutar una hipótesis de diana e identificar biomarcadores apropiados y estrategias racionales de combinación de fármacos . En la industria, this compound se utiliza para facilitar la traducción clínica y desarrollar nuevas estrategias terapéuticas para tratar una amplia gama de cánceres .
Mecanismo De Acción
eCF309 ejerce sus efectos inhibiendo la actividad de la quinasa mTOR con una potencia nanomolar baja tanto in vitro como en células . El compuesto bloquea la fosforilación de sustratos proteicos con alta selectividad, interrumpiendo así las cascadas de transducción de señales mediadas por mTORC1 y mTORC2 . Esta inhibición conduce a la inducción del arresto del ciclo celular y la supresión del metabolismo, la proliferación, la supervivencia y la migración celulares . Los objetivos moleculares y las vías implicadas incluyen el estado de fosforilación de moléculas descendentes como 4E-BP1, AKT y P70-S6K .
Análisis Bioquímico
Biochemical Properties
eCF309 functions as an mTOR inhibitor by blocking the phosphorylation of protein substrates with high selectivity. It interacts with the mTOR kinase, specifically targeting the mTORC1 and mTORC2 complexes. These interactions inhibit the kinase activity of mTOR, preventing the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K . The selectivity of this compound is demonstrated by its low nanomolar potency and excellent selectivity profile, making it a valuable tool for studying mTOR signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTOR signaling, this compound influences cell function, including cell growth, proliferation, and survival. It impacts cell signaling pathways by reducing the phosphorylation of key proteins involved in these processes. Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular responses and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the mTOR kinase, leading to the inhibition of its enzymatic activity. This compound prevents the phosphorylation of downstream targets, thereby disrupting mTOR-mediated signaling pathways. This inhibition results in decreased cell growth and proliferation, as well as altered gene expression and metabolic activity . The acetal group of this compound is essential for its bioactivity and stability within the cytoplasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of mTOR signaling and its downstream targets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mTOR signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve optimal inhibition of mTOR activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with mTOR signaling. By inhibiting mTOR, this compound affects metabolic flux and metabolite levels within cells. It interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic activity and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites effectively. The compound’s cell-permeable nature allows it to penetrate cellular membranes and exert its inhibitory effects on mTOR signaling .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound interacts with its intended targets, such as the mTORC1 and mTORC2 complexes, within the cytoplasm .
Métodos De Preparación
La síntesis de eCF309 implica varios pasos, incluida la preparación de intermedios y el compuesto final. Los protocolos experimentales generales implican reacciones irradiadas por microondas que se llevan a cabo en un sintetizador de microondas Biotage Initiator y reacciones no microondas que se realizan bajo una atmósfera inerte de nitrógeno utilizando disolventes anhidros . La síntesis de compuestos intermedios y el compuesto principal implica el uso de varios reactivos y condiciones, como 1H-pirazolo[3,4-d]pirimidin-4-amina y formamida . El compuesto final, this compound, se obtiene a través de una serie de reacciones, incluido el uso de acetato de paladio y carbonato de potasio .
Análisis De Reacciones Químicas
eCF309 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. El compuesto se ha perfilado frente a 375 quinasas de tipo salvaje y mutantes y tiene una puntuación S de 0,01 cuando se prueba a 10 micromolar . El grupo acetal de this compound es necesario para la bioactividad y la estabilidad del compuesto en el citoplasma . Los principales productos formados a partir de estas reacciones incluyen la inhibición de la actividad de la quinasa mTOR y la inducción del arresto del ciclo celular .
Comparación Con Compuestos Similares
eCF309 es único en su potencia nanomolar baja, alta selectividad y permeabilidad celular en comparación con otros inhibidores de mTOR . Los compuestos similares incluyen otros inhibidores de mTOR como rapamicina, everolimús y temsirolimús . This compound destaca por su notable potencia en las células y su síntesis relativamente sencilla . El derivado aldehídico de this compound no exhibió actividad, lo que demuestra que el grupo acetal es necesario para la bioactividad y la estabilidad del compuesto en el citoplasma .
Actividad Biológica
eCF309 is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth, proliferation, and survival. Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potency, selectivity, and relevant case studies.
- Chemical Name : 3-(2-Amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- CAS Number : 2001571-40-8
- Molecular Formula : C15H19N5O2
- Purity : ≥98%
- Solubility : Cell-permeable
This compound functions as an ATP-competitive inhibitor of mTOR by binding to its catalytic site, thereby blocking the phosphorylation of downstream targets involved in the mTOR signaling pathway. This inhibition leads to reduced cell proliferation and survival in various cancer cell lines.
Potency and Selectivity
The potency of this compound is characterized by its low IC50 values:
Target | IC50 (nM) | Selectivity |
---|---|---|
mTOR | 15 | High |
PI3Kα (E545K mutant) | 981 | Moderate |
DNA-PK | 90 | Moderate |
DDR1 | 77 | Moderate |
This compound exhibits over 60-fold selectivity for mTOR over PI3K isoforms, making it a valuable tool for studying mTOR-related pathways without significant off-target effects .
Antiproliferative Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines:
- MCF7 (breast cancer) : EC50 = 8.5 nM
- U87 (glioma) : EC50 = 13 nM
- T98 (glioma) : EC50 = 10 nM
The compound's antiproliferative effects are attributed to its ability to inhibit the mTOR signaling pathway. Combination studies with other inhibitors such as GDC0941 (a pan-PI3K inhibitor) have shown synergistic effects, enhancing the overall antiproliferative activity against glioma cells .
Study on Glioma Cells
A comprehensive study explored the effects of this compound on patient-derived glioma cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mTOR pathway inhibition. Synergistic effects were observed when this compound was combined with other targeted therapies, suggesting its potential in combination treatment strategies for glioblastoma multiforme (GBM) .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound revealed that modifications at the N1 position of the pyrazolopyrimidine ring significantly influenced its potency and selectivity. The presence of oxygen atoms in this region was found to enhance mTOR selectivity while maintaining low off-target activity .
Propiedades
IUPAC Name |
5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICWGWNIOOULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes eCF309 a valuable tool for studying mTOR signaling?
A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.